molecular formula C13H22N2O4 B1413474 2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2028341-88-8

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B1413474
CAS No.: 2028341-88-8
M. Wt: 270.32 g/mol
InChI Key: XIPQSKRVVLHMNT-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[34]octane-2,8-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique spirocyclic structure, which includes a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • 2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Uniqueness

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is unique due to its specific substitution pattern and spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-14-5-9(13)10(16)18-4/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQSKRVVLHMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028341-88-8
Record name 2-tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

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